ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted furans, thiazoles, and pyrimidines. Common synthetic routes may involve:
Condensation Reactions: Combining aldehydes or ketones with amines or other nucleophiles.
Cyclization Reactions: Forming the thiazolopyrimidine ring system through intramolecular cyclization.
Esterification: Introducing the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.
Purification Techniques: Employing chromatography, crystallization, or other purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Furyl Derivatives: Compounds containing the furan ring system.
Methoxyphenyl Compounds: Molecules with methoxy groups attached to phenyl rings.
Uniqueness
Ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H31N3O6S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(diethylamino)furan-2-yl]methylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H31N3O6S/c1-7-29(8-2)22-13-11-18(36-22)15-21-25(31)30-24(19-12-10-17(33-5)14-20(19)34-6)23(26(32)35-9-3)16(4)28-27(30)37-21/h10-15,24H,7-9H2,1-6H3/b21-15+ |
InChI Key |
CXVXFRBPDXZREU-RCCKNPSSSA-N |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=C(C=C(C=C4)OC)OC |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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